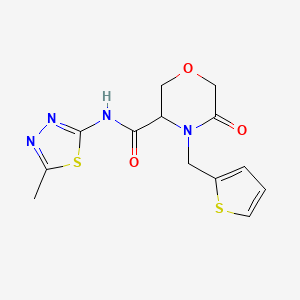![molecular formula C20H14ClN7O2S B2480885 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1172313-87-9](/img/structure/B2480885.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, novel pyrazole derivatives have been synthesized and characterized by techniques such as NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray diffraction studies. These methods confirm the molecular structure and purity of the synthesized compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography. This technique provides detailed information on the atomic and molecular structure of a crystal, allowing scientists to visualize the molecule's geometry, bond lengths, and angles. For example, analysis through X-ray diffraction studies has revealed the twisted conformation between pyrazole and thiophene rings in certain derivatives, highlighting the importance of molecular geometry in understanding compound properties (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups and reaction conditions. These reactions are crucial for modifying the molecular structure and, consequently, the properties of the compounds for specific applications. The reactivity and stability of these compounds can be studied through thermal analysis and reactivity studies, providing insights into their potential use in various fields (Kumara et al., 2018).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, solubility, and thermal stability, are essential for their application in pharmaceuticals, materials science, and other areas. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess these properties. For example, certain pyrazole derivatives have been found to be thermally stable up to specific temperatures, indicating their suitability for applications requiring high thermal stability (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity, electron distribution, and acid-base behavior, play a crucial role in their functionality and application. Computational methods like density functional theory (DFT) calculations can provide insights into the electronic structure, helping predict reactivity patterns and interaction with biological targets. These properties are fundamental for designing compounds with desired biological activities or material properties (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Research has shown that certain pyrazole derivatives, including those similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide, exhibit potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized similar compounds and found them to have higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Compounds
The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition was explored by Rahmouni et al. (2014). This demonstrates the chemical versatility and potential for creating diverse structures within this class of compounds (Rahmouni et al., 2014).
Antioxidant Activity
El‐Mekabaty (2015) investigated compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety for antioxidant activities. Some derivatives, including pyrazole and thiophene, showed antioxidant activity almost equivalent to ascorbic acid, indicating the therapeutic potential of these compounds (El‐Mekabaty, 2015).
Application in PET Imaging
Wang et al. (2018) synthesized a tracer for PET imaging, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicating the potential use of similar compounds in medical imaging and neuroinflammation studies (Wang et al., 2018).
Crystal Structure and Analysis
Prabhuswamy et al. (2016) analyzed the crystal structure of a similar compound, providing insights into the molecular structure and stability, which is crucial for understanding the chemical properties and potential applications of these compounds (Prabhuswamy et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2S/c1-11-8-16(23-19(30)15-6-3-7-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-5-2-4-12(21)9-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVBOVOROYSWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)
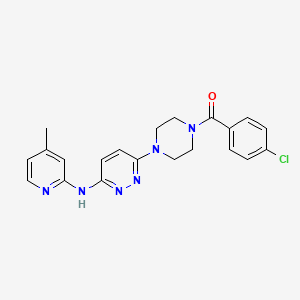
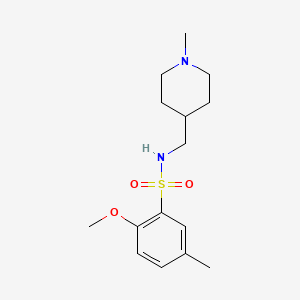
![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

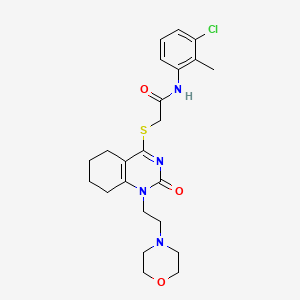
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

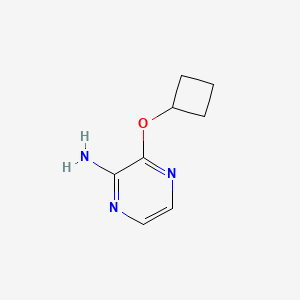
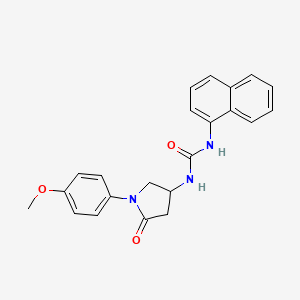
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)
